Cytotoxicity Ranking: Formamidine Disulfide Shows Intermediate Hepatocyte Toxicity Distinct from Cystamine
In a comparative cytotoxicity study of six disulfide metabolites of thiono-sulfur drugs using isolated rat hepatocytes, formamidine disulfide occupied an intermediate position in the toxicity ranking, positioned below propylthiouracil disulfide but above thiobenzamide disulfide and cystamine. This rank ordering distinguishes formamidine disulfide from cystamine, which exhibited the lowest cytotoxicity in the series [1]. The study further established that disulfide metabolites were approximately 50- to 100-fold more toxic than their parent thiono-sulfur drugs, and that cytotoxicity was preceded by depletion of intracellular glutathione (GSH) [1].
| Evidence Dimension | Relative hepatocyte cytotoxicity (rank order) |
|---|---|
| Target Compound Data | Position 3 in decreasing cytotoxicity order (intermediate toxicity) |
| Comparator Or Baseline | Ranking: disulfiram (highest) > propylthiouracil disulfide > formamidine disulfide > phenylthiourea disulfide > thiobenzamide disulfide > cystamine (lowest) |
| Quantified Difference | Formamidine disulfide exhibits significantly higher cytotoxicity than cystamine; occupies middle tier among six disulfide metabolites |
| Conditions | Isolated rat hepatocytes; cytotoxicity assessed by intracellular GSH depletion and mitochondrial Ca²⁺ release |
Why This Matters
Procurement of formamidine disulfide over cystamine for cell-based assays requires accounting for this differential cytotoxicity, as the two reagents cannot be considered interchangeable in systems sensitive to oxidative stress or mitochondrial dysfunction.
- [1] Pourahmad, J., & O'Brien, P. J. (2000). A comparison of hepatocyte cytotoxic mechanisms for thiono-sulfur drugs and their disulfide metabolites. Toxicology, 150(1-3), 129-141. View Source
